molecular formula C18H17NO4 B4911604 N-(7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzamide

N-(7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzamide

Cat. No.: B4911604
M. Wt: 311.3 g/mol
InChI Key: FKKXTRANJLQERZ-UHFFFAOYSA-N
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Description

N-(7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzamide is a chemical compound with a molecular formula of C18H17NO4 This compound is characterized by its chromene core structure, which is a bicyclic system containing a benzene ring fused to a pyran ring The presence of the benzamide group adds to its complexity and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzamide typically involves the reaction of 7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The chromene core can interact with active sites of enzymes, potentially inhibiting their activity. The benzamide group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex. These interactions can modulate biological pathways, leading to the observed bioactivities .

Comparison with Similar Compounds

  • 7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide
  • N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide
  • N-(4-chloro-2,5-dimethoxyphenyl)-7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide

Uniqueness: N-(7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzamide is unique due to the presence of both the chromene core and the benzamide group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(7,7-dimethyl-2,5-dioxo-6,8-dihydrochromen-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-18(2)9-14(20)12-8-13(17(22)23-15(12)10-18)19-16(21)11-6-4-3-5-7-11/h3-8H,9-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKXTRANJLQERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(C(=O)O2)NC(=O)C3=CC=CC=C3)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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